

physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Fluoro-5-(trifluoromethyl)benzonitrile
Cat. No.:	B106752

[Get Quote](#)

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-Fluoro-5-(trifluoromethyl)benzonitrile**. It also details its applications in synthetic chemistry and outlines relevant experimental protocols and safety information.

Core Chemical and Physical Properties

3-Fluoro-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity.^{[2][3]}

Quantitative Data Summary

The key physical and chemical properties of **3-Fluoro-5-(trifluoromethyl)benzonitrile** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	149793-69-1	[4]
Molecular Formula	C ₈ H ₃ F ₄ N	[4]
Molecular Weight	189.11 g/mol	[4]
Appearance	Colorless to light yellow clear liquid	[1][2]
Density	1.37 - 1.4 g/cm ³ at 25°C	[1][2]
Boiling Point	179.9 ± 35.0 °C at 760 mmHg	[1]
Flash Point	65.6 ± 0.0 °C	[1]
Refractive Index	n _{20/D} 1.44	[2]
Purity	≥ 98% (GC)	[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **3-Fluoro-5-(trifluoromethyl)benzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases contain ¹H and ¹³C NMR spectra for **3-Fluoro-5-(trifluoromethyl)benzonitrile**, detailed peak assignments are not consistently available.[4][5] The ¹H NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by fluorine-proton couplings. Similarly, the ¹³C NMR spectrum will display characteristic shifts for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon, with the latter two showing quartet splitting due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

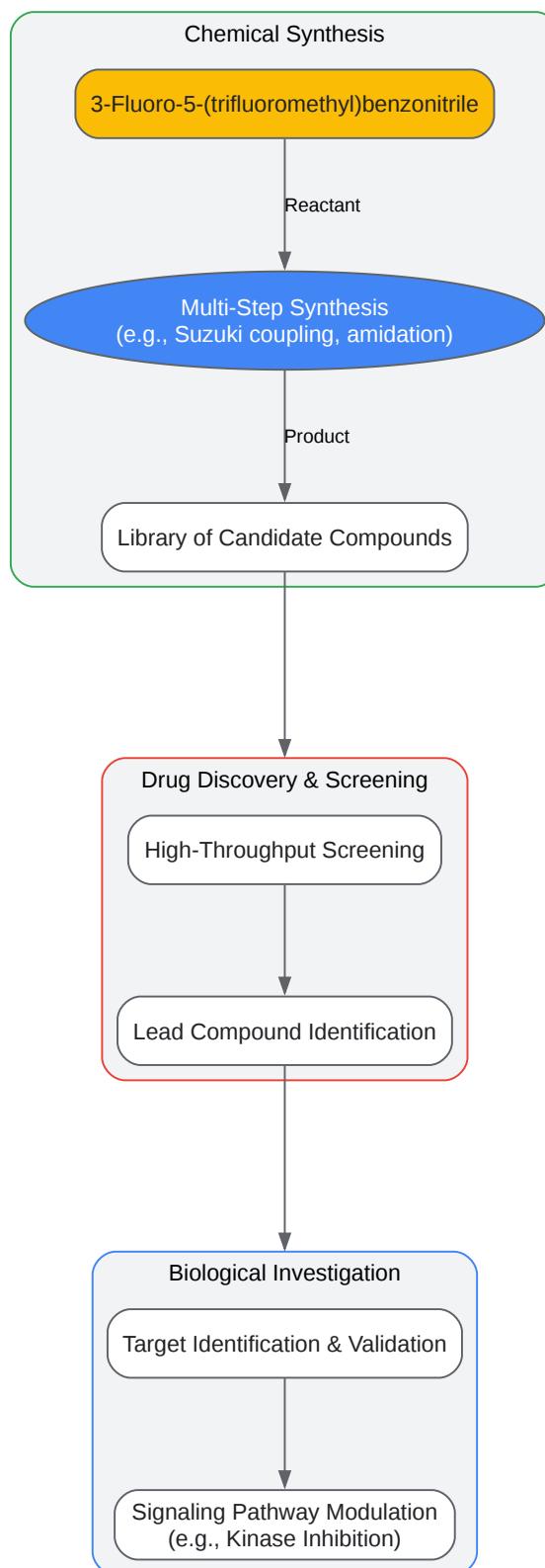
The FT-IR spectrum of **3-Fluoro-5-(trifluoromethyl)benzonitrile** exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are expected in the following regions:

- $\sim 2230 \text{ cm}^{-1}$: A sharp, strong absorption characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration.
- $\sim 1600\text{--}1400 \text{ cm}^{-1}$: Multiple bands corresponding to $\text{C}=\text{C}$ stretching vibrations within the aromatic ring.
- $\sim 1350\text{--}1100 \text{ cm}^{-1}$: Strong, broad absorptions characteristic of $\text{C}-\text{F}$ stretching vibrations, particularly from the $-\text{CF}_3$ group.
- $\sim 1250\text{--}1000 \text{ cm}^{-1}$: Absorption corresponding to the aromatic $\text{C}-\text{F}$ stretch.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **3-Fluoro-5-(trifluoromethyl)benzonitrile** typically shows a prominent molecular ion peak (M^+) at $\text{m/z} = 189$.^[6] The fragmentation pattern is influenced by the stability of the aromatic ring and the presence of the trifluoromethyl group. Common fragmentation pathways include the loss of a fluorine atom or the entire trifluoromethyl radical ($\cdot\text{CF}_3$), leading to significant fragment ions.^[7]

Chemical Properties and Reactivity


3-Fluoro-5-(trifluoromethyl)benzonitrile serves as a versatile building block in organic synthesis.^{[1][2]} The electron-withdrawing nature of both the nitrile and the trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. However, the nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further molecular elaboration. The fluorine and trifluoromethyl groups enhance the metabolic stability of derivatives, a highly desirable trait in drug development.^{[3][8]}

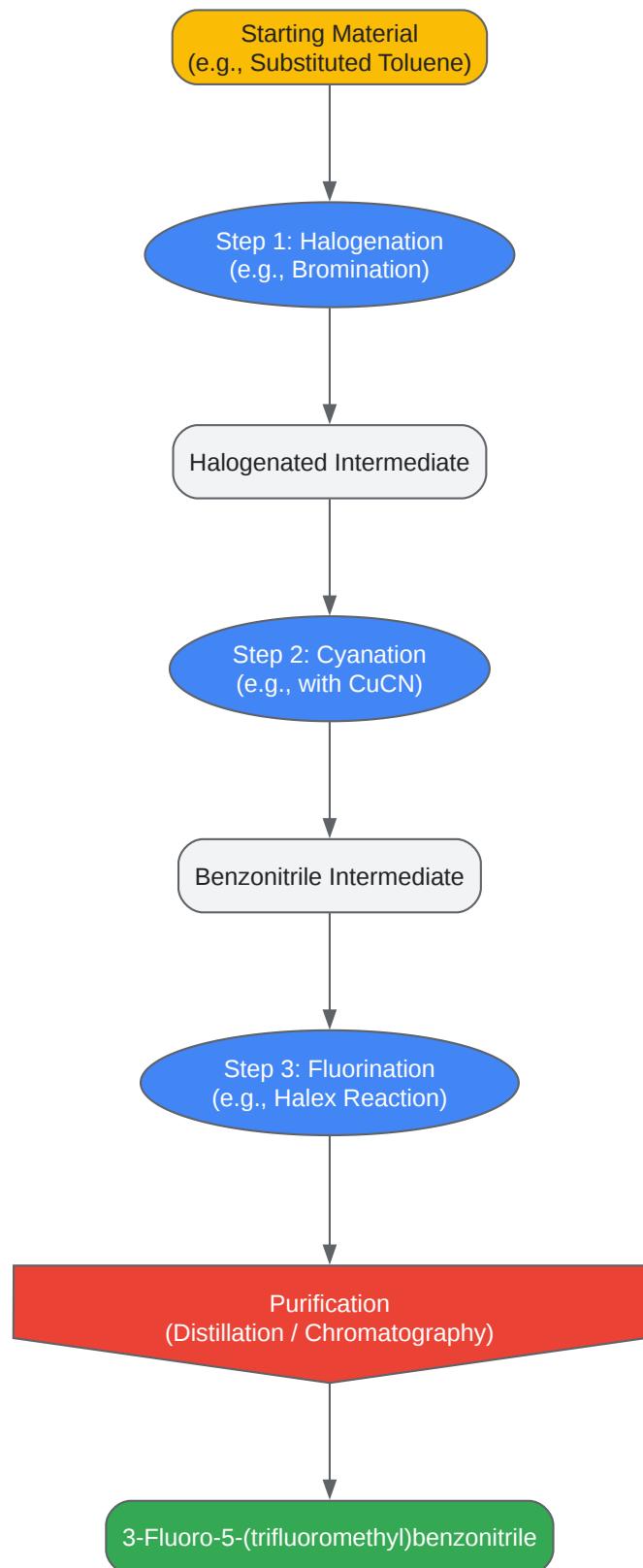
Role in Drug Discovery and Development

This compound is not typically a final drug product but rather a crucial starting material. Its incorporation into a drug candidate can significantly improve its pharmacokinetic and pharmacodynamic properties.

Conceptual Pathway: From Building Block to Bioactive Compound

The following diagram illustrates the conceptual role of **3-Fluoro-5-(trifluoromethyl)benzonitrile** in the drug discovery pipeline. It begins with the chemical building block, which is then used in multi-step synthesis to create a library of candidate compounds. These candidates are then screened for biological activity, leading to the identification of lead compounds that may modulate specific signaling pathways.

[Click to download full resolution via product page](#)


Caption: Role of **3-Fluoro-5-(trifluoromethyl)benzonitrile** in Drug Discovery.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of and a reaction using **3-Fluoro-5-(trifluoromethyl)benzonitrile**.

Representative Synthesis Protocol

The synthesis of fluorinated benzonitriles often involves a multi-step process. A representative pathway, adapted from similar syntheses, is outlined below.^{[9][10]} This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.

[Click to download full resolution via product page](#)

Caption: Generalized Synthetic Workflow for Fluorinated Benzonitriles.

Methodology:

- Halogenation: A suitable starting material, such as 3-(trifluoromethyl)toluene, is halogenated (e.g., brominated) at a position that will ultimately be replaced by the nitrile group. This is typically achieved using a halogenating agent like N-bromosuccinimide (NBS) with a radical initiator.
- Cyanation: The resulting benzylic halide is then converted to the benzonitrile. A common method is the Rosenmund-von Braun reaction, using copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP at elevated temperatures.
- Fluorination: Introduction of the fluorine atom onto the aromatic ring can be achieved through various methods, such as a nucleophilic aromatic substitution (SNAr) reaction (e.g., a Halex reaction) on a suitably activated precursor.
- Purification: The final product is purified using standard laboratory techniques such as distillation under reduced pressure or column chromatography to achieve the desired purity (typically >98%).

Use in Synthesis: A Representative Suzuki Coupling Reaction

3-Fluoro-5-(trifluoromethyl)benzonitrile can be used as a coupling partner in cross-coupling reactions to build more complex molecular scaffolds. The following is a generalized protocol for a Suzuki coupling reaction.

Reaction Scheme:

Materials:

- **3-Fluoro-5-(trifluoromethyl)benzonitrile** (1 equivalent)
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents)

- Base (e.g., K_2CO_3 , 2 equivalents)
- Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

- To a reaction vessel, add **3-Fluoro-5-(trifluoromethyl)benzonitrile**, the arylboronic acid, and the base.
- Degas the solvent mixture (e.g., by bubbling with argon for 20-30 minutes).
- Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.
- Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and perform an aqueous workup.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired coupled product.

Safety and Handling

3-Fluoro-5-(trifluoromethyl)benzonitrile is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.^[8] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional chemical safety and handling guidance. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 519037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 8. nbinno.com [nbino.com]
- 9. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106752#physical-and-chemical-properties-of-3-fluoro-5-trifluoromethyl-benzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com